![molecular formula C21H24Cl2N2O4S B2491878 Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 887901-51-1](/img/structure/B2491878.png)

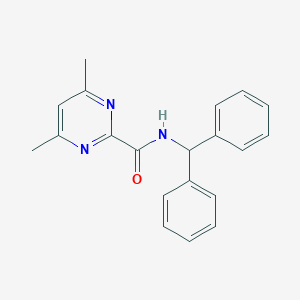

Methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Heterocyclic compounds, particularly those incorporating the thieno[2,3-c]pyridine moiety, have garnered significant attention in organic chemistry due to their complex structure and potential applications. These compounds are of interest due to their structural uniqueness and the diverse chemical reactions they undergo, which are pivotal for the development of various pharmacological agents.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multistep reactions, including condensation, cyclization, and functional group transformations. A convenient one-pot synthesis method for ethyl 4-amino-2,3-dihydrothieno[2,3-b]pyridine-5-carboxylates demonstrates the complexity and efficiency of synthesizing such molecules (Maruoka, Yamagata, & Yamazaki, 1993).

Molecular Structure Analysis

The molecular and crystal structures of compounds structurally similar to the requested molecule have been determined using X-ray diffraction, revealing intricate details about their molecular packing in crystals (Lysov, Nesterov, Potekhin, & Struchkov, 2000).

Chemical Reactions and Properties

Heterocyclic compounds, including thieno[2,3-c]pyridines, undergo various chemical reactions, such as annulation, to form highly functionalized tetrahydropyridines, indicating the reactive versatility of these molecules (Zhu, Lan, & Kwon, 2003).

Scientific Research Applications

Synthesis and Functionalization

An Expedient Phosphine-Catalyzed [4 + 2] Annulation The synthesis of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates via an expedient phosphine-catalyzed [4 + 2] annulation process has been demonstrated. This process involves ethyl 2-methyl-2,3-butadienoate acting as a 1,4-dipole synthon in the presence of an organic phosphine catalyst, showcasing a method for creating highly functionalized tetrahydropyridines with complete regioselectivity and excellent yields (Zhu, Lan, & Kwon, 2003).

Amide Acetals in the Synthesis of Pyridothienopyrimidines Amide acetals have been used in the synthesis of methyl 3-amino-4-arylaminothieno[2,3-b]pyridine-2-carboxylates, leading to the creation of amidine derivatives and substituted pyridothienopyrimidines. This work elaborates on a new approach for synthesizing these compounds, highlighting the role of amide acetals in facilitating intramolecular cyclocondensation reactions (Medvedeva et al., 2010).

Chemical Reactions and Mechanisms

Reactions of Methyl 2-Aryl-2H-Azirine-3-Carboxylates The study of reactions between methyl 2-aryl-2H-azirine-3-carboxylates and various nucleophiles has been explored. These reactions produce a range of compounds including aziridines, methyl 3-aminoacrylates, and other derivatives through initial addition to the CN bond of the azirine. This research provides insights into the reactivity and potential applications of these compounds in synthetic chemistry (Alves, Gilchrist, & Sousa, 1999).

Synthesis of Thieno[3,2-b]pyridine Derivatives The preparation of methyl 3-aminothieno[3,2-b]pyridine-2-carboxylates and their subsequent transformation into di(hetero)arylamines and tetracyclic compounds through C–N Buchwald–Hartwig coupling and intramolecular cyclizations have been described. This work showcases the versatility of thienopyridine derivatives in organic synthesis and their potential for creating complex molecular architectures (Calhelha & Queiroz, 2010).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of this compound is the c-Met kinase . c-Met is a receptor tyrosine kinase that plays a crucial role in cellular processes leading to the development and progression of cancer .

Mode of Action

The compound interacts with its target, c-Met kinase, by binding to Met1160 from the hinge region . This interaction potentially inhibits the kinase activity of c-Met, thereby disrupting the signaling pathways it regulates .

Biochemical Pathways

The c-Met kinase is involved in several signaling pathways that are crucial for embryonic development, tissue regeneration, and damage repair under normal physiological conditions . Deregulation of the HGF/c-Met pathway, which this compound potentially affects, has been reported in several cancers .

Result of Action

The compound’s action on c-Met kinase can lead to antiproliferative effects, as observed in MCF-7 and A549 cancer cell lines . It also exerts antimigratory activity on these cell lines , potentially inhibiting growth and migration, particularly in MCF-7 cells .

properties

IUPAC Name |

methyl 2-[[2-(2,4-dichlorophenoxy)acetyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24Cl2N2O4S/c1-20(2)9-12-16(19(27)28-5)18(30-17(12)21(3,4)25-20)24-15(26)10-29-14-7-6-11(22)8-13(14)23/h6-8,25H,9-10H2,1-5H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAFEPLVMDNFQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24Cl2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![potassium 8-methoxy-3,4-dihydro-1H-pyrido[4,3-b]indole-2(5H)-carbodithioate](/img/structure/B2491795.png)

![N-(2,3-dihydro-1H-inden-1-yl)-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2491808.png)

![methyl 2-{[(3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2491809.png)

![2-(benzylsulfanyl)-9-(4-hydroxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2491813.png)

![7-Isopropyl-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2491815.png)

![3-(2-Nitrophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2491818.png)